Ethyl 3-fluoro-3-phenylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-fluoro-3-phenylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro group and a phenyl group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-fluoro-3-phenylbutanoate typically involves the esterification of 3-fluoro-3-phenylbutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-fluoro-3-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-fluoro-3-phenylbutanoic acid.
Reduction: 3-fluoro-3-phenylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-fluoro-3-phenylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-fluoro-3-phenylbutanoate involves its interaction with various molecular targets. The fluoro group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The phenyl group contributes to the compound’s hydrophobic interactions, further stabilizing its binding to target molecules.
Comparison with Similar Compounds
Ethyl 3-phenylbutanoate: Lacks the fluoro group, resulting in different chemical reactivity and biological activity.
Ethyl 3-fluorobutanoate: Lacks the phenyl group, leading to variations in hydrophobic interactions and binding affinity.
Uniqueness: Ethyl 3-fluoro-3-phenylbutanoate is unique due to the presence of both a fluoro and a phenyl group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H15FO2 |
---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
ethyl 3-fluoro-3-phenylbutanoate |
InChI |
InChI=1S/C12H15FO2/c1-3-15-11(14)9-12(2,13)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI Key |
NDVZPUWCXIZMFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C1=CC=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.